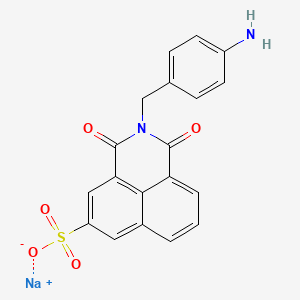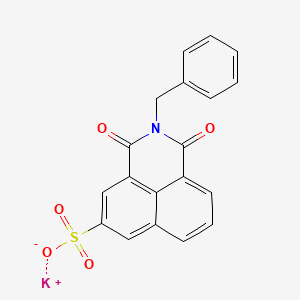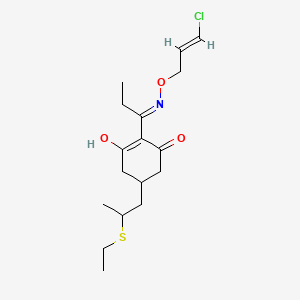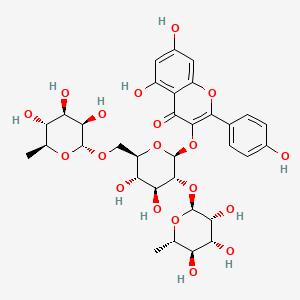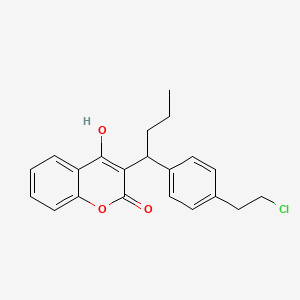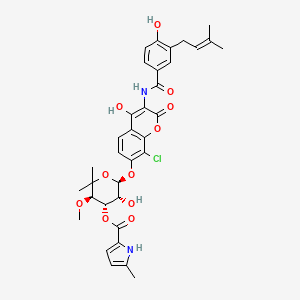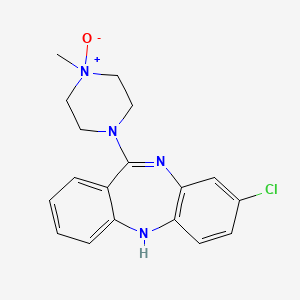![molecular formula C20H16ClN3O2 B606791 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide CAS No. 1380087-89-7](/img/structure/B606791.png)
2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide
Overview
Description
Pelabresib anhydrous is an investigational oral small-molecule inhibitor of bromodomain and extra-terminal domain (BET) proteins. It is being explored for its potential in treating myelofibrosis, a type of myeloproliferative neoplasm characterized by bone marrow fibrosis, megakaryocyte atypia, and inflammatory cytokine overproduction . Pelabresib anhydrous is designed to modify the expression of genes involved in critical oncogenic signaling pathways, making it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
CPI-0610, also known as Pelabresib Anhydrous, is a potent, first-in-class, selective, oral small-molecule inhibitor of bromodomain and extra-terminal domain (BET) proteins . BET proteins are a family of four related proteins (BRD2, BRD3, BRD4, and BRDT), each containing two tandem amino-terminal bromodomains (BD1 and BD2) that regulate the expression of an array of genes .
Mode of Action
Pelabresib strongly and selectively binds to the bromodomains of all four BET proteins and inhibits their interaction with acetylated lysine residues on chromatin . This disruption of chromatin remodeling leads to the downregulation of gene expression .
Biochemical Pathways
Pelabresib has been shown to downregulate the signaling of nuclear factor kappa B (NFκB), a transcription factor essential for inflammatory responses . NFκB is constitutively activated in many lymphomas, and its downregulation by Pelabresib has demonstrated antitumor activity in vitro .
Result of Action
Pelabresib has demonstrated antitumor activity in vitro by downregulating NFκB signaling . In clinical studies, Pelabresib has shown favorable responses in symptoms and spleen volume after 24 weeks of treatment, with correlated improvements in bone marrow fibrosis and mutant allele fraction reduction . It has also shown to suppress IL8 and CCR1 mRNA at doses above 120 and 170 mg, respectively .
Action Environment
The efficacy of Pelabresib can be influenced by various factors, including the patient’s health status and the presence of other medications. For instance, patients with advanced myelofibrosis who are intolerant/refractory to, or ineligible for ruxolitinib (RUX) have been shown to respond favorably to Pelabresib . .
Biochemical Analysis
Biochemical Properties
Pelabresib Anhydrous (Cpi-0610) plays a significant role in biochemical reactions. It modifies the expression of genes involved in nuclear factor kappa B (NFκB) signaling . It interacts with bromodomain and extraterminal domain (BET) proteins, inhibiting their function . The nature of these interactions involves the binding of Pelabresib Anhydrous (Cpi-0610) to the bromodomains of BET proteins, preventing them from interacting with acetylated histones and thereby altering gene expression .
Cellular Effects
Pelabresib Anhydrous (Cpi-0610) has profound effects on various types of cells and cellular processes. It influences cell function by modifying the expression of genes involved in critical oncogenic signalling pathways . This includes an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Pelabresib Anhydrous (Cpi-0610) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits BRD4-BD1 with an IC50 of 39 nM , and it modifies the expression of genes involved in nuclear factor kappa B (NFκB) signaling .
Metabolic Pathways
Pelabresib Anhydrous (Cpi-0610) is involved in the metabolic pathways that modify the expression of genes involved in nuclear factor kappa B (NFκB) signaling
Preparation Methods
Synthetic Routes and Reaction Conditions
Pelabresib anhydrous is synthesized through a series of chemical reactions involving the formation of its core structure, which includes a benzazepine ring fused with an isoxazole ring. The synthetic route typically involves the following steps:
- Formation of the benzazepine core through cyclization reactions.
- Introduction of the isoxazole ring via cycloaddition reactions.
- Functionalization of the core structure to introduce the chlorophenyl and acetamide groups .
Industrial Production Methods
The industrial production of Pelabresib anhydrous involves optimizing the synthetic route for large-scale manufacturing. This includes:
- Scaling up the reaction conditions to ensure consistent yield and purity.
- Implementing purification techniques such as crystallization and chromatography to isolate the final product.
- Ensuring compliance with regulatory standards for pharmaceutical production .
Chemical Reactions Analysis
Types of Reactions
Pelabresib anhydrous undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce or replace functional groups on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Pelabresib anhydrous with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Pelabresib anhydrous has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study BET protein inhibition and its effects on gene expression.
Biology: Investigated for its role in modulating inflammatory cytokine production and cell signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating myelofibrosis and other hematologic malignancies.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery
Comparison with Similar Compounds
Pelabresib anhydrous is unique among BET inhibitors due to its potent and selective inhibition of BET proteins. Similar compounds include:
JQ1: Another BET inhibitor with a similar mechanism of action but different chemical structure.
OTX015: A BET inhibitor with clinical applications in hematologic malignancies.
I-BET762: A BET inhibitor used in preclinical studies for cancer therapy
Pelabresib anhydrous stands out due to its favorable pharmacokinetic properties and efficacy in preclinical and clinical studies, making it a promising candidate for further development .
Properties
IUPAC Name |
2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c1-11-18-14-4-2-3-5-15(14)19(12-6-8-13(21)9-7-12)23-16(10-17(22)25)20(18)26-24-11/h2-9,16H,10H2,1H3,(H2,22,25)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWIQUVXWZWCLE-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC2=C1C3=CC=CC=C3C(=N[C@H]2CC(=O)N)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201022544 | |
| Record name | CPI-0610 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201022544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380087-89-7 | |
| Record name | CPI-0610 anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380087897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pelabresib anhydrous | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17129 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CPI-0610 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201022544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PELABRESIB ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4017GUQ06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does CPI-0610 interact with its target, and what are the downstream effects of this interaction?
A1: CPI-0610 specifically binds to the tandem amino-terminal bromodomains (BD1 and BD2) of BET proteins, including BRD2, BRD3, and BRD4. [] These bromodomains typically recognize acetylated lysine residues on histones, acting as "readers" of the histone code and playing a crucial role in transcriptional regulation. [] By binding to the bromodomains, CPI-0610 prevents their interaction with acetylated histones, disrupting the recruitment of transcriptional machinery and ultimately leading to the downregulation of key oncogenic pathways. [] One of the primary downstream effects of CPI-0610 is the suppression of MYC transcription, a well-established oncogene involved in cell growth and proliferation. [, ] Additionally, CPI-0610 also affects the expression of other genes involved in various cellular processes, including NF-κB signaling, BCL2 expression, and TGFβ signaling, contributing to its anti-tumor activity. [, , , , ] In MF specifically, CPI-0610 impacts the differentiation of megakaryocytes, the cells responsible for pro-inflammatory cytokine production, leading to reduced inflammation and bone marrow fibrosis. [, ]
Q2: What are the key PK/PD properties of CPI-0610?
A2: CPI-0610 exhibits favorable pharmacokinetic properties, with rapid absorption and a relatively short half-life of approximately 15 hours, supporting once-daily dosing. [, ] It shows dose-proportional increases in systemic exposure, meaning that drug levels in the body increase proportionally with increasing doses. [, ] The bioavailability of the tablet formulation is higher than the capsule formulation, reaching up to 75%. [] Regarding pharmacodynamics, CPI-0610 demonstrates target engagement by effectively suppressing the expression of BET target genes, such as IL8 and CCR1, in a dose- and exposure-dependent manner. [, , ] Notably, this suppression is rapidly reversible upon drug removal. []
Q3: What evidence supports the efficacy of CPI-0610 in preclinical and clinical settings?
A3: CPI-0610 has demonstrated promising antitumor activity in various preclinical models of hematological malignancies. It exhibits potent in vitro cytotoxicity against multiple myeloma (MM) cell lines, inducing G1 cell cycle arrest and caspase-dependent apoptosis. [] In vivo studies using a MM xenograft mouse model demonstrated significant tumor growth delay and increased survival in CPI-0610-treated mice. [] Moreover, CPI-0610 displays synergistic cytotoxicity when combined with immunomodulatory drugs like lenalidomide in MM models. [] In MF, CPI-0610 exhibits encouraging results in reducing proinflammatory cytokines, bone marrow fibrosis, and the need for transfusions. [] Furthermore, the combination of CPI-0610 with ruxolitinib, a JAK inhibitor, has shown synergistic effects in reducing splenomegaly and improving symptoms in MF patients. [, , , ] These promising preclinical findings have translated to clinical trials, where CPI-0610, as monotherapy or in combination with ruxolitinib, has shown promising clinical activity in patients with relapsed/refractory lymphoma and MF, including spleen volume reduction, symptom alleviation, improved hemoglobin levels, and reduced transfusion burden. [, , , , ]
Q4: Are there known mechanisms of resistance to CPI-0610?
A5: While CPI-0610 has demonstrated promising preclinical and clinical activity, understanding and overcoming potential resistance mechanisms remains an important area of research. One study using an acute myeloid leukemia (AML) model identified a potential resistance mechanism involving the sustained expression of MYC and the anti-apoptotic gene BCL2 in resistant cells, despite the presence of CPI-0610. [] Further research is crucial to fully elucidate the mechanisms underlying resistance to BET inhibition and explore strategies to overcome or circumvent such resistance.
Q5: What is known about the SAR of CPI-0610 and its analogs?
A6: While specific details regarding the SAR of CPI-0610 are not extensively elaborated in the provided articles, the development of this benzoisoxazoloazepine-based BET inhibitor involved a structured process of optimization for potency, selectivity, and pharmacokinetic properties. [] The fact that CPI-0610 is highlighted as a potent and selective inhibitor suggests that structural modifications were explored to enhance its binding affinity for BET bromodomains and improve its ability to inhibit their function compared to earlier compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



